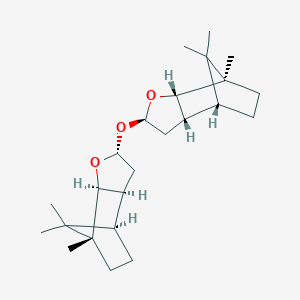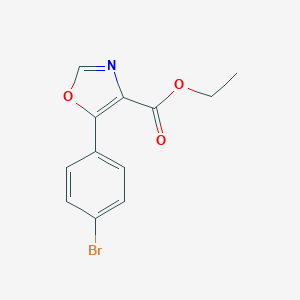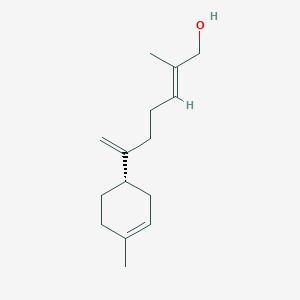
(Z)-lanceol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-lanceol is a chemical compound that belongs to the group of chiral β-lactones. It is a natural product that is isolated from the plant species of the genus Cinnamomum. (Z)-lanceol has attracted the attention of researchers due to its potential applications in the field of medicine and agriculture.
Aplicaciones Científicas De Investigación
Bisabolane Sesquiterpene Ester Discovery
A significant application of (Z)-lanceol in scientific research is the discovery of new chemical compounds. A study by Saad et al. (1994) identified a new bisabolane sesquiterpene ester, (+)-(Z)-lanceol acetate, isolated from the fruit essential oil of Torilis arvensis. This discovery was facilitated through advanced spectroscopic methods including 2D NMR (HMQC, HMBC) and GC-MS, demonstrating the potential of (Z)-lanceol in contributing to the identification of novel chemical compounds (Saad, Ei-Sharkawy, Rosazza, & Halim, 1994).
Thermal Dissociation in Energy Research
(Z)-lanceol also plays a role in energy research, particularly in studies exploring renewable energy production methods. Perkins et al. (2008) investigated the thermal dissociation of ZnO particles in aerosol flow for solar hydrogen production. The study used a cooling lance and quench tube, demonstrating the involvement of (Z)-lanceol structures in the process of energy conversion and highlighting its potential application in the field of renewable energy and hydrogen production (Perkins, Lichty, & Weimer, 2008).
Photocatalytic Systems for Environmental and Energy Applications
In the field of environmental remediation and energy conversion, (Z)-lanceol is involved in the development of Z-scheme photocatalytic systems. Huang et al. (2019) discussed the advancements in artificial Z-scheme photocatalysis, which is crucial for addressing environmental degradation and global energy shortages. The research highlighted the role of (Z)-lanceol in promoting the separation of photogenerated electron-hole pairs and optimizing the photocatalytic system's oxidation and reduction abilities (Huang et al., 2019).
Propiedades
Número CAS |
10067-29-5 |
|---|---|
Nombre del producto |
(Z)-lanceol |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(2E)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,6-dien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7,15-16H,3-4,6,8-11H2,1-2H3/b13-5+/t15-/m1/s1 |
Clave InChI |
HBVOEGGRCJCMLG-DTHCKZEYSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1)C(=C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)CO |
SMILES canónico |
CC1=CCC(CC1)C(=C)CCC=C(C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



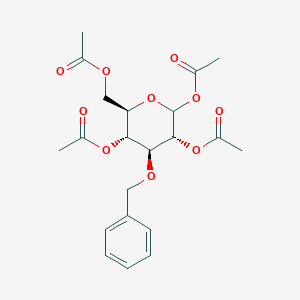
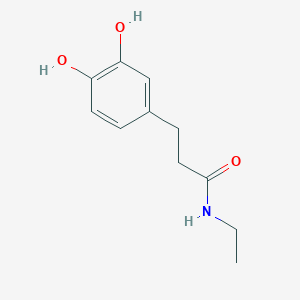
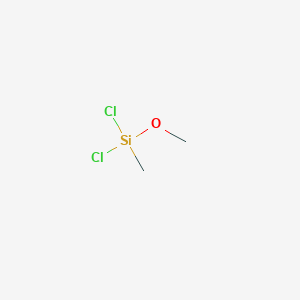
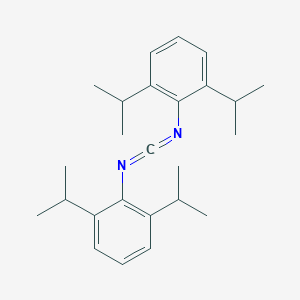
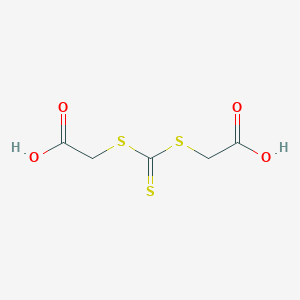
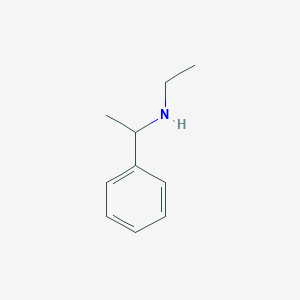
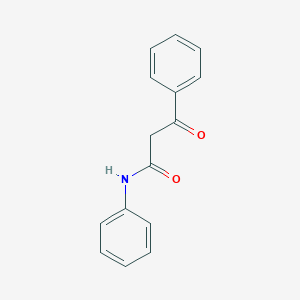
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
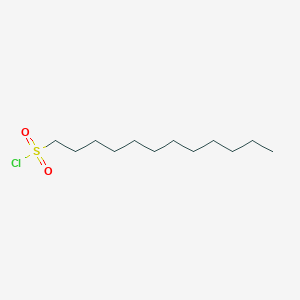
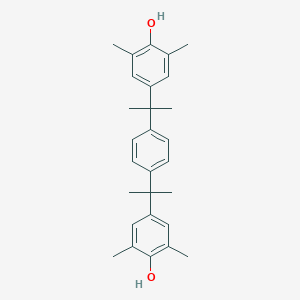
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
